molecular formula C11H12ClNO B8705469 Benzyl-cyclopropyl-carbamoyl chloride CAS No. 211619-33-9

Benzyl-cyclopropyl-carbamoyl chloride

Cat. No. B8705469
M. Wt: 209.67 g/mol
InChI Key: DTDWQDAWWWWBJS-UHFFFAOYSA-N
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Patent
US07807709B2

Procedure details

The title compound is prepared analogously as described for cyclohexylmethyl-methylcarbamoyl chloride. TLC, Rf (CH2Cl2/MeOH 95:5)=0.9. MS (LC-MS): [M+H]+=210.2. tR (HPLC, Waters Symmetry C18 column, 20-100% CH3CN/H2O/5 min, CH3CN and H2O containing 0.1% TFA, flow: 0.6 mL/min): 4.67 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:7][N:8]([CH3:12])[C:9]([Cl:11])=[O:10])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C(Cl)Cl.CO.[CH3:18][C:19]#N.O.CC#N>O>[CH2:7]([N:8]([CH:12]1[CH2:19][CH2:18]1)[C:9]([Cl:11])=[O:10])[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)CN(C(=O)Cl)C
Step Two
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC#N.O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
4.67 min.
Duration
4.67 min

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(C(=O)Cl)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.